molecular formula C13H16N2O3 B5012869 N-(2-nitrophenyl)cyclohexanecarboxamide

N-(2-nitrophenyl)cyclohexanecarboxamide

Cat. No.: B5012869
M. Wt: 248.28 g/mol
InChI Key: ZQRLQNVLYQVGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-nitrophenyl)cyclohexanecarboxamide: is an organic compound with the molecular formula C13H16N2O3. It is characterized by the presence of a nitrophenyl group attached to a cyclohexanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)cyclohexanecarboxamide typically involves the reaction of 2-nitroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(2-nitrophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-nitrophenyl)cyclohexanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may serve as a model compound to investigate the metabolism and toxicity of nitroaromatic substances .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of diverse products .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)cyclohexanecarboxamide depends on its specific applicationThese interactions can lead to various biological effects, including enzyme inhibition and DNA damage .

Comparison with Similar Compounds

Uniqueness: N-(2-nitrophenyl)cyclohexanecarboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 2-position of the phenyl ring and the cyclohexanecarboxamide moiety provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

N-(2-nitrophenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18/h4-5,8-10H,1-3,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRLQNVLYQVGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-nitrophenyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-nitrophenyl)cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-nitrophenyl)cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-nitrophenyl)cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-nitrophenyl)cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-nitrophenyl)cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.